Alexitol sodium is synthesized by stabilizing aluminum hydroxide with a hexitol, such as sorbitol or mannitol. This stabilization allows the compound to maintain its properties in various formulations. The classification of Alexitol sodium falls under the category of pharmaceutical agents, specifically as an antacid and a complex of aluminum and sodium salts .
The synthesis of Alexitol sodium involves several key steps:
These steps ensure that the final product retains its desired chemical properties for effective use in pharmaceutical applications.
The molecular formula of Alexitol sodium is , with a molecular weight of approximately 309.16 g/mol. The IUPAC name for this compound is aluminum;sodium;hexane-1,2,3,4,5,6-hexol;carbonate;hydroxide.
This molecular structure indicates the presence of multiple hydroxyl groups, which contribute to its antacid properties through acid neutralization mechanisms .
Alexitol sodium primarily participates in neutralization reactions due to its antacid characteristics. The main reaction involves:
This reaction effectively reduces acidity in the stomach by converting hydrochloric acid into water and neutral salts .
The mechanism of action for Alexitol sodium involves its interaction with gastric acid. When ingested, it reacts with hydrochloric acid in the stomach, leading to:
This reaction results in decreased acidity levels in the stomach, providing relief from symptoms associated with excessive gastric acid production such as heartburn and indigestion .
These properties contribute to its effectiveness as an antacid by ensuring it can dissolve adequately in gastric fluids while maintaining stability .
Alexitol sodium has several important applications in various fields:
Alexitol sodium (CAS 66813-51-2) emerged as an aluminum-based antacid complex in the late 1950s. Initial research by Gwilt et al. (1958) characterized its antacid properties through pH neutralization studies, establishing its foundational pharmacology [5]. Sterling Drug's development team, led by Alford, secured US Patent 2999790 in 1962 for the critical innovation of stabilizing aluminum carbonate using hexitols (sorbitol or mannitol), which solved the compound's inherent instability [5]. Marketed under the trademark Actal by SKB, it gained clinical attention following Barry and Ford's 1978 comparative study of neutralizing capacity in the British Medical Journal [5]. This trajectory positioned it uniquely among polyol-stabilized antacids, though commercial adoption remained limited compared to magnesium/aluminum hydroxide formulations.
Table 1: Key Historical Milestones
Year | Event | Significance |
---|---|---|
1958 | Initial pharmacological characterization | First description of antacid properties |
1962 | US Patent 2999790 granted | Stabilization method using hexitols |
1978 | Neutralizing capacity clinical study | Independent validation of efficacy |
Alexitol sodium's core structure—a sodium polyhydroxyaluminum monocarbonate hexitol complex—represents a sophisticated approach to antacid design [5]. Its formula (C₇H₁₅AlNaO₁₀⁺) integrates:
This multi-component architecture delivers three critical pharmaceutical advantages:
Table 2: Physicochemical Properties vs. Conventional Antacids
Property | Alexitol Sodium | Aluminum Hydroxide |
---|---|---|
Molecular Formula | C₇H₁₅AlNaO₁₀⁺ | Al(OH)₃ |
Thermal Stability | Decomposes >290°C | Dehydrates >180°C |
Water Solubility | Practically insoluble | Insoluble |
Acid Solubility | Readily soluble | Slowly soluble |
Current research focuses on three domains:
Mechanistic Studies
Despite decades of use, Alexitol sodium's exact mechanism of action remains unvalidated in modern literature. DrugBank categorizes its mechanism as "Not Available," highlighting a fundamental research gap . Preliminary hypotheses suggest a dual action: carbonate-driven acid neutralization and aluminum-mediated pepsin inhibition, but molecular-level studies are absent.
Formulation Applications
Combination products like Actal Plus (Alexitol sodium + magnesium hydroxide + simethicone) demonstrate its role in multi-agent therapies for gas-associated dyspepsia [4]. However, peer-reviewed studies comparing its efficacy to contemporary antacids are scarce. Patent literature (e.g., US20050054682A1) references it as a buffering agent in proton-pump inhibitor formulations, implying untapped potential in acid-control synergies [6].
Analytical and Synthetic Challenges
The compound's "Not Classified" status in DrugBank categories reflects regulatory ambiguity . Key gaps include:
Table 3: Current Research Frontiers
Research Domain | Key Questions | Current Status |
---|---|---|
Molecular Mechanism | Binding dynamics with gastric H⁺/pepsin | Hypothetical models only |
Formulation Synergy | Role in PPI buffering systems | Patent mentions, no journals |
Biological Fate | Absorption/distribution of aluminum complex | No data available |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2